5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole followed by the coupling with furan-2-carboxylic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other biologically active molecules.
Biology: It has shown potential as a probe for studying biological processes involving carbazole derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
Comparison with Similar Compounds
5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide can be compared with other carbazole derivatives such as:
5-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: This compound shares a similar core structure but lacks the furan-2-carboxamide moiety.
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine: Another similar compound with an amine group instead of the furan-2-carboxamide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C17H15BrN2O2 |
---|---|
Molecular Weight |
359.2 g/mol |
IUPAC Name |
5-bromo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)furan-2-carboxamide |
InChI |
InChI=1S/C17H15BrN2O2/c18-15-9-8-14(22-15)17(21)20-13-7-3-5-11-10-4-1-2-6-12(10)19-16(11)13/h1-2,4,6,8-9,13,19H,3,5,7H2,(H,20,21) |
InChI Key |
XHOXLOJAHMPZEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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